(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 660862-48-6
VCID: VC2724118
InChI: InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Molecular Formula: C16H30N2O5
Molecular Weight: 330.42 g/mol

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

CAS No.: 660862-48-6

Cat. No.: VC2724118

Molecular Formula: C16H30N2O5

Molecular Weight: 330.42 g/mol

* For research use only. Not for human or veterinary use.

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate - 660862-48-6

Specification

CAS No. 660862-48-6
Molecular Formula C16H30N2O5
Molecular Weight 330.42 g/mol
IUPAC Name ditert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1
Standard InChI Key VUZKEHBQEOADAS-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN([C@H](C1)CCO)C(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C

Introduction

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a complex organic compound with a specific stereochemistry, denoted by the "(S)" configuration. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is commonly used in pharmaceuticals and chemical synthesis. This compound is particularly interesting due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis and Applications

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is synthesized through a series of reactions involving the protection of piperazine with tert-butyl groups and the introduction of a hydroxyethyl moiety. This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.

Research Findings

Research on this compound is focused on its utility in organic synthesis and its potential biological activity. The stereochemistry of the compound, indicated by the "(S)" configuration, is crucial for its biological activity and interaction with enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator